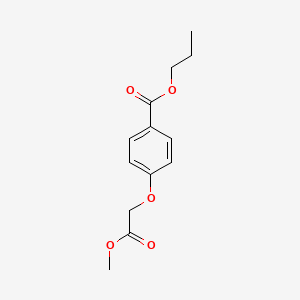
Propyl 4-(2-methoxy-2-oxoethoxy)benzoate
Overview
Description
Scientific Research Applications
Antimicrobial Applications
Propyl 4-(2-methoxy-2-oxoethoxy)benzoate and its derivatives have been studied for their potential as antimicrobial agents. Research has revealed that certain substituted derivatives exhibit significant activity against mycobacterial species, suggesting their potential in antimicrobial therapy. Notably, compounds such as 2-hydroxy-3-[2-(2,6-dimethoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride have shown higher activity against specific mycobacterial species compared to standard drugs like ciprofloxacin and isoniazid (Tengler et al., 2013).
Herbicidal Properties
This compound and its related chemicals have been extensively studied for their herbicidal properties. For instance, ZJ0273, a derivative of this compound, is a broad-spectrum herbicidal ingredient used for weed control in crops like oilseed rape in China. Research on its metabolism, mode of action, environmental behavior, and fate has been facilitated by synthesizing labeled versions of ZJ0273 with tritium and carbon-14 (Yang et al., 2008).
Effects on Photosynthetic Electron Transport
Research into the effects of this compound's derivatives on biological systems includes studies on photosynthetic electron transport in plants. Derivatives like butyl 4-[(alkoxycarbonyl)amino]benzoates have been shown to significantly stimulate the rate of photosynthetic electron transport in spinach chloroplasts, indicating potential effects on thylakoid membrane permeability (Tengler et al., 2013).
Liquid Crystalline Properties
The liquid crystalline properties of derivatives of this compound have been a subject of research, examining their behavior in mesomorphic phases. Studies have shown that certain derivatives exhibit both nematic and smectic phases, with varying thermal stability depending on the substitution patterns and alkyl chain length (Matsunaga et al., 1999).
Environmental Degradation Studies
The degradation of herbicidal derivatives of this compound in the environment has been investigated to understand its ecological impact. Studies involving bacteria like Amycolatopsis sp. M3-1 have shown potential pathways for the degradation of these compounds in soil, highlighting their environmental fate and potential impacts (Cai et al., 2012).
Safety and Hazards
Safety precautions for handling Propyl 4-(2-methoxy-2-oxoethoxy)benzoate include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s recommended to wear protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
propyl 4-(2-methoxy-2-oxoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-8-17-13(15)10-4-6-11(7-5-10)18-9-12(14)16-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFOCJNCFOARCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


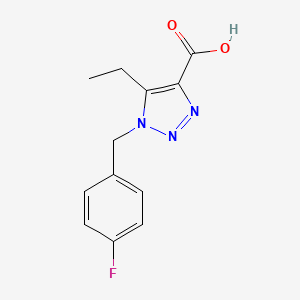
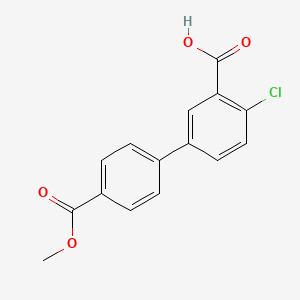


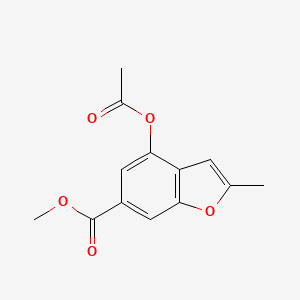
![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)


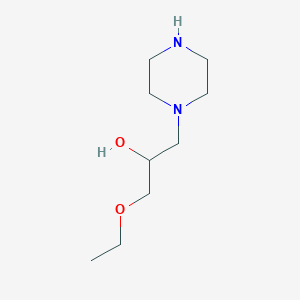

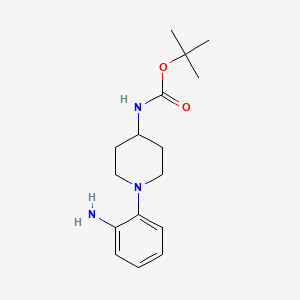
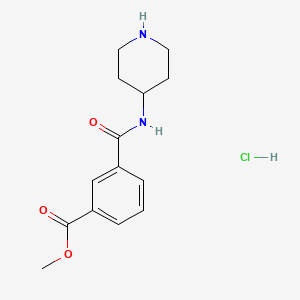
![[1-(Oxan-4-yl)piperidin-4-yl]methanamine](/img/structure/B1422201.png)
![(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride](/img/structure/B1422202.png)
